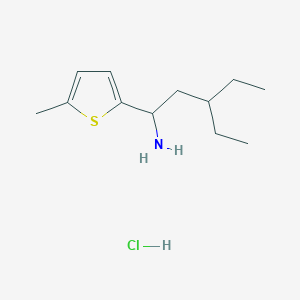

3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride

CAS No.: 1864059-91-5

Cat. No.: VC2952178

Molecular Formula: C12H22ClNS

Molecular Weight: 247.83 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1864059-91-5 |

|---|---|

| Molecular Formula | C12H22ClNS |

| Molecular Weight | 247.83 g/mol |

| IUPAC Name | 3-ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C12H21NS.ClH/c1-4-10(5-2)8-11(13)12-7-6-9(3)14-12;/h6-7,10-11H,4-5,8,13H2,1-3H3;1H |

| Standard InChI Key | ZECPHKKXAHLOGR-UHFFFAOYSA-N |

| SMILES | CCC(CC)CC(C1=CC=C(S1)C)N.Cl |

| Canonical SMILES | CCC(CC)CC(C1=CC=C(S1)C)N.Cl |

Introduction

Chemical Properties and Structure

3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride is characterized by its specific molecular structure consisting of a 5-methylthiophene ring connected to a pentan-1-amine backbone with an ethyl substitution at position 3. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents.

Basic Chemical Information

| Property | Value |

|---|---|

| CAS Number | 1864059-91-5 |

| Molecular Formula | C12H22ClNS |

| Molecular Weight | 247.828 g/mol |

| IUPAC Name | 3-ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C12H21NS.ClH/c1-4-10(5-2)8-11(13)12-7-6-9(3)14-12;/h6-7,10-11H,4-5,8,13H2,1-3H3;1H |

| Standard InChIKey | ZECPHKKXAHLOGR-UHFFFAOYSA-N |

| SMILES | CCC(CC)CC(c1ccc(s1)C)N.Cl |

The chemical structure includes a thiophene ring with a methyl substituent at position 5, connected to a chiral carbon atom bearing an amino group, which is further linked to a branched alkyl chain .

Structural Features and Conformational Analysis

The compound's structure contains several key features that contribute to its chemical behavior:

-

The thiophene ring system provides aromatic character and potential for π-π interactions

-

The chiral center at the benzylic position (carbon attached to both the amine and thiophene ring)

-

The 3-ethyl substitution on the pentane chain creating another stereocenter

-

The primary amine functional group, protonated in its hydrochloride form

These structural elements combine to create a molecule with specific three-dimensional conformations that influence its biological activity and chemical reactivity.

Applications in Scientific Research

Medicinal Chemistry

3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride serves as a valuable building block in medicinal chemistry, particularly in the development of more complex molecules with potential therapeutic properties. Its structural features make it suitable for exploration in drug discovery programs.

Biochemical Research

In biochemical studies, the compound has applications in:

-

Enzyme inhibition studies, where it may interact with specific protein targets

-

Receptor binding assays, potentially influencing neurotransmitter systems

-

Structure-activity relationship investigations to understand the impact of thiophene derivatives on biological systems

Material Science

The thiophene component of the molecule makes it potentially valuable in materials science applications, particularly in the development of conductive polymers and photoactive materials.

Biological Activity and Pharmacological Profile

Receptor Interactions

The structural similarity to known neuroactive compounds suggests potential interactions with various neurotransmitter receptors. This capacity makes it a compound of interest in neuropharmacology research. The thiophene structure, combined with the amine functionality, bears resemblance to compounds that interact with monoamine systems .

Enzyme Modulation

Research indicates that 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride and related compounds may exhibit enzyme inhibitory properties, particularly toward enzymes involved in neurotransmitter metabolism or inflammatory processes.

| Biological Target | Potential Activity | Research Stage |

|---|---|---|

| Neurotransmitter receptors | Modulation of signaling pathways | Preliminary investigations |

| Metabolic enzymes | Inhibitory effects | Early research phase |

| Inflammatory mediators | Anti-inflammatory potential | Hypothetical based on structural features |

Comparison with Related Compounds

Structural Analogs

Several related compounds provide context for understanding the properties of 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride:

| Compound | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| 1-(Thiophen-2-yl)pentan-1-amine hydrochloride | 1864056-75-6 | C9H16ClNS | Lacks the 3-ethyl group and 5-methyl substituent on thiophene |

| 3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride | 1864057-68-0 | C11H20ClNS | Lacks the 5-methyl substituent on thiophene |

| Methiopropamine Hydrochloride | 7464-94-0 | C8H14ClNS | Contains N-methyl group and shorter alkyl chain |

The variations in these structures influence their biological activity profiles, with each modification potentially altering receptor binding affinities and pharmacokinetic properties .

Pharmacological Comparisons

Methiopropamine hydrochloride, a related compound, is classified as a stimulant with no accepted medical use and high potential for abuse in the United States, as indicated by its DEA Schedule I status. While 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride has structural similarities, its specific pharmacological profile requires further investigation to determine if it shares these properties .

Current Research Directions

Current research involving 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride and related thiophene derivatives encompasses several areas:

Medicinal Chemistry Applications

Researchers are exploring the potential of thiophene-containing compounds like 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride in the development of novel therapeutic agents. The unique structural features of these compounds make them valuable scaffolds for drug discovery programs.

Structure-Activity Relationship Studies

Ongoing structure-activity relationship (SAR) studies aim to understand how modifications to the basic thiophene-amine structure influence biological activity. These investigations help researchers design more effective compounds for specific therapeutic targets.

Analytical Method Development

Development of analytical methods for the detection and quantification of thiophene derivatives in various matrices is another active area of research, particularly relevant for forensic and toxicological applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume